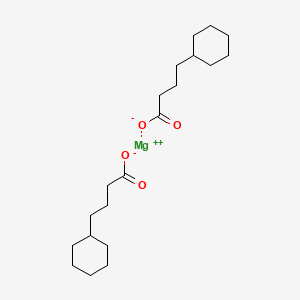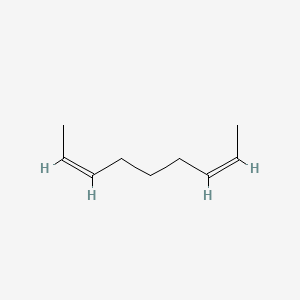![molecular formula C22H38N4O5S B13831574 6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinylcaproylaminocaproic Acid is a biotinylated compound that consists of biotin attached to two long-chain hydrocarbon linkers. This compound is known for its ability to reduce steric hindrance and enhance the binding efficiency of the biotin tag to streptavidin or avidin . The molecular formula of N-Biotinylcaproylaminocaproic Acid is C22H38N4O5S, and it has a molecular weight of 470.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinylcaproylaminocaproic Acid involves the attachment of biotin to two long-chain hydrocarbon linkers. One common method involves the reaction of biotin with ε-aminocaproic acid and hexanoic acid under specific conditions . The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of N-Biotinylcaproylaminocaproic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Biotinylcaproylaminocaproic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of N-Biotinylcaproylaminocaproic Acid with modified functional groups. These derivatives are often used in further chemical and biological studies .
Scientific Research Applications
N-Biotinylcaproylaminocaproic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Biotinylcaproylaminocaproic Acid involves its ability to bind to streptavidin or avidin with high affinity. The long-chain hydrocarbon linkers reduce steric hindrance, allowing for more efficient binding of the biotin tag to its target . This binding interaction is crucial for various biochemical assays and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Biotin: A simpler biotinylated compound without the long-chain hydrocarbon linkers.
Biotinylated Polyethylene Glycol (PEG): A biotinylated compound with polyethylene glycol linkers instead of hydrocarbon linkers.
Uniqueness
N-Biotinylcaproylaminocaproic Acid is unique due to its long-chain hydrocarbon linkers, which enhance the binding efficiency of the biotin tag to streptavidin or avidin. This feature makes it particularly useful in applications where reduced steric hindrance is essential for efficient binding .
Properties
Molecular Formula |
C22H38N4O5S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16?,17-,21?/m0/s1 |
InChI Key |
SRKRKWYAHKIBEW-BATSVXPKSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)







